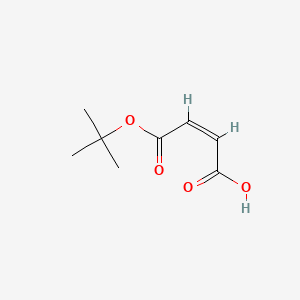

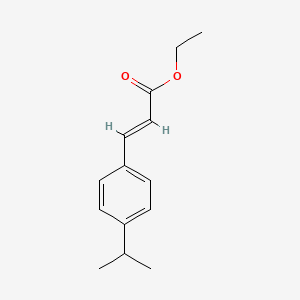

4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid, is a benzoic acid derivative that is not directly mentioned in the provided papers. However, the papers do discuss various benzoic acid derivatives and their properties, which can be used to infer some aspects of the compound . Benzoic acid derivatives are a class of compounds with a common benzoic acid core structure and varying substituents that can significantly alter their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve various chemical reactions, including the Mitsunobu reaction, which is used to invert the stereochemistry of secondary alcohols . The selective para metalation of unprotected methoxy benzoic acids with n-butyl lithium–potassium tert-butoxide (LIC–KOR) is another method that can be used to synthesize substituted benzoic acids . Although the specific synthesis of 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid is not detailed, these methods provide insight into potential synthetic routes.

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives are often confirmed using spectroscopic techniques such as NMR, UV–VIS, and IR, as well as X-ray crystallography . These techniques can reveal details about the molecular geometry, hydrogen bonding, and other intermolecular interactions. For example, hydrogen-bonded dimers and various network structures have been observed in the crystal structures of these compounds .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo acid-base dissociation and tautomerism, with the extent of these equilibria being dependent on the solvent and pH . The presence of substituents such as methoxy groups can influence the reactivity and selectivity of these compounds in chemical reactions, as seen in the selective metalation of methoxy benzoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Substituents can affect the overall polarity, hydrogen bonding capacity, and steric hindrance, which in turn can alter these properties. The crystal packing and intermolecular interactions, such as hydrogen bonding and π–π stacking, are crucial in determining the solid-state properties of these compounds .

Scientific Research Applications

Lignin Model Compound Studies

The research conducted by Yokoyama (2015) delves into the acidolysis mechanisms of lignin model compounds, providing insight into the chemical behavior of complex structures related to 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid. This study reveals the significance of the γ-hydroxymethyl group in the acidolysis process, which could inform the chemical manipulation and synthesis of related compounds (T. Yokoyama, 2015).

Antimicrobial and Gut Function Regulation

Mao et al. (2019) discuss the use of benzoic acid, a core component structurally related to 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid, as an antimicrobial and antifungal preservative. The study explores its role in improving gut functions, which highlights the potential biomedical applications of similar compounds in regulating digestive health and fighting infections (X. Mao et al., 2019).

Pharmacological Importance of Phenolic Compounds

Srinivasulu et al. (2018) review the pharmacological and industrial importance of syringic acid, a phenolic compound with similarities to 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid. The paper covers the compound's occurrence, biosynthesis, and therapeutic applications, suggesting potential research avenues for related compounds in disease prevention and treatment (Cheemanapalli Srinivasulu et al., 2018).

properties

IUPAC Name |

4-(2-hydroxy-3-methoxypropoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-6-9(12)7-16-10-4-2-8(3-5-10)11(13)14/h2-5,9,12H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKQQBSUVXHLCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC1=CC=C(C=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424335 |

Source

|

| Record name | 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3478-54-4 |

Source

|

| Record name | 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B1308861.png)

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)